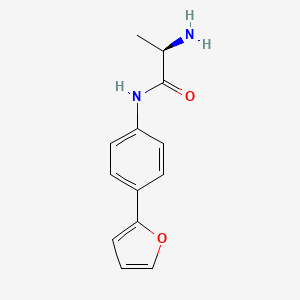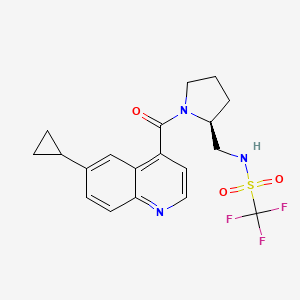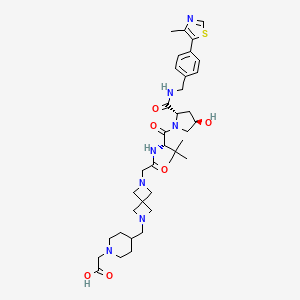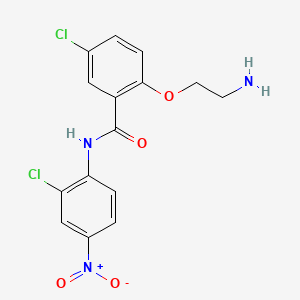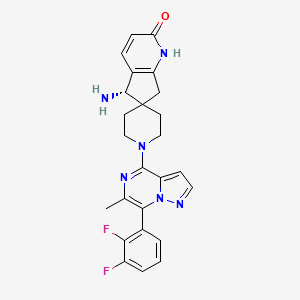
Shp2-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-16 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-16 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound might include steps such as:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule using appropriate starting materials and reagents.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s potency and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the production process. Additionally, stringent quality control measures would be implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-16 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance the compound’s activity or selectivity .
Scientific Research Applications
Shp2-IN-16 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of SHP2 in various cancers and to develop targeted therapies for cancer treatment
Signal transduction studies: The compound helps elucidate the signaling pathways regulated by SHP2 and its interactions with other proteins
Drug resistance research: This compound is used to investigate mechanisms of drug resistance in cancer cells and to develop strategies to overcome resistance
Immunotherapy: The compound is explored for its potential to enhance the efficacy of immune checkpoint inhibitors and other immunotherapies
Mechanism of Action
Shp2-IN-16 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. SHP2 is involved in various signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these signaling cascades, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with phosphorylated substrates and thereby blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Several other SHP2 inhibitors have been developed, including:
SHP099: A selective SHP2 inhibitor with a different chemical structure.
RMC-4550: Another SHP2 inhibitor with potent anti-cancer activity.
TNO155: A SHP2 inhibitor currently in clinical trials for cancer treatment
Uniqueness of Shp2-IN-16
This compound is unique in its specific binding affinity and selectivity for SHP2. Compared to other inhibitors, this compound may offer improved potency and reduced off-target effects, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C25H24F2N6O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one |
InChI |
InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1 |
InChI Key |
YPAIQYUKPJORDA-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



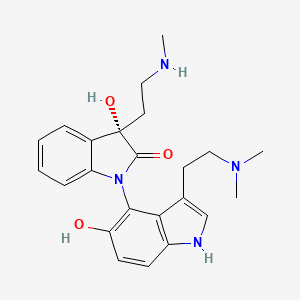
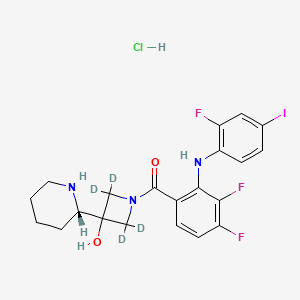
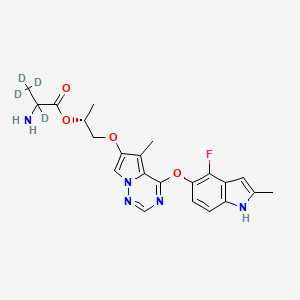
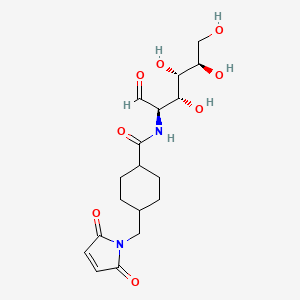
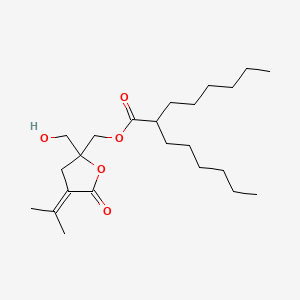
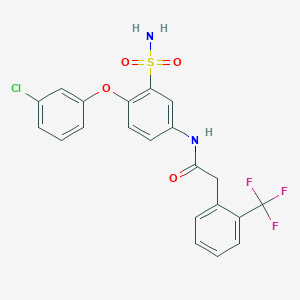
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

